molecular formula C22H27N3O3S B11449936 Propan-2-yl 2-(butylsulfanyl)-7-methyl-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Propan-2-yl 2-(butylsulfanyl)-7-methyl-4-oxo-5-phenyl-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B11449936
M. Wt: 413.5 g/mol
InChI Key: IQJASNHNTOVGPX-UHFFFAOYSA-N
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Description

PROPAN-2-YL 2-(BUTYLSULFANYL)-7-METHYL-4-OXO-5-PHENYL-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound with a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 2-(BUTYLSULFANYL)-7-METHYL-4-OXO-5-PHENYL-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. The key steps include the formation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the butylsulfanyl, methyl, oxo, and phenyl groups. Common reagents used in these reactions include various alkyl halides, thiols, and organometallic reagents under controlled conditions such as reflux or inert atmosphere.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

PROPAN-2-YL 2-(BUTYLSULFANYL)-7-METHYL-4-OXO-5-PHENYL-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxo group can be reduced to a hydroxyl group.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while reduction of the oxo group would yield alcohols.

Scientific Research Applications

PROPAN-2-YL 2-(BUTYLSULFANYL)-7-METHYL-4-OXO-5-PHENYL-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 2-(BUTYLSULFANYL)-7-METHYL-4-OXO-5-PHENYL-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The pathways involved can include inhibition of enzyme activity or activation of signaling pathways, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of PROPAN-2-YL 2-(BUTYLSULFANYL)-7-METHYL-4-OXO-5-PHENYL-3H,4H,5H,8H-PYRIDO[2,3-D]PYRIMIDINE-6-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H27N3O3S

Molecular Weight

413.5 g/mol

IUPAC Name

propan-2-yl 2-butylsulfanyl-7-methyl-4-oxo-5-phenyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C22H27N3O3S/c1-5-6-12-29-22-24-19-18(20(26)25-22)17(15-10-8-7-9-11-15)16(14(4)23-19)21(27)28-13(2)3/h7-11,13,17H,5-6,12H2,1-4H3,(H2,23,24,25,26)

InChI Key

IQJASNHNTOVGPX-UHFFFAOYSA-N

Canonical SMILES

CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OC(C)C)C3=CC=CC=C3)C(=O)N1

Origin of Product

United States

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